molecular formula C32H48N2O2 B2682563 6,6'-((Ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol) CAS No. 103595-81-9

6,6'-((Ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol)

Cat. No. B2682563
M. Wt: 492.748
InChI Key: SSYLTCZZAVKLCT-ZXHXELASSA-N
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Patent
US07553243B2

Procedure details

15 g (0.064 mol) of 3,5-di-tert-butyl salicylaldehyde was dissolved in 500 ml of methanol, and then 1.92 g (0.032 mol) of ethylenediamine was added, and stirred at room temperature for 2 hours. The reaction product thus obtained was filtrated to give 13.3 g (0.0266 mol) of N,N′-bis(3,5-di-tert-butylsalicylidene)ethylenediamine. Next, in a solution obtained by dissolving the above compound in 1000 g of methanol, Co(OAc)2.4H2O was added in an amount of 8.753 g (0.0266 mol), followed by reflux for two hours, and the product thus obtained was subjected to filtration to give a metallosalen complex 1 (N,N′-bis(3,5-di-tert-butylsalicylidene)ethylenediaminato cobalt(II)). The yield was 70%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:12]=[C:11]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:10]=[C:7]([CH:8]=O)[C:6]=1[OH:17])([CH3:4])([CH3:3])[CH3:2].[CH2:18]([NH2:21])[CH2:19][NH2:20].[CH3:22][OH:23]>>[C:1]([C:5]1[CH:12]=[C:11]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:10]=[C:7]([CH:8]=[N:20][CH2:19][CH2:18][N:21]=[CH:8][C:7]2[C:22](=[C:11]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:12]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[CH:6]=2)[OH:23])[C:6]=1[OH:17])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(C=O)=CC(=C1)C(C)(C)C)O
Name
Quantity
500 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1.92 g
Type
reactant
Smiles
C(CN)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction product thus obtained
FILTRATION
Type
FILTRATION
Details
was filtrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(C=NCCN=CC=2C(O)=C(C=C(C2)C(C)(C)C)C(C)(C)C)=CC(=C1)C(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0266 mol
AMOUNT: MASS 13.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.